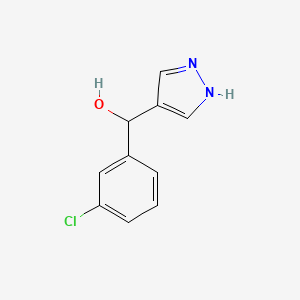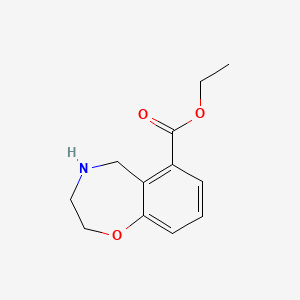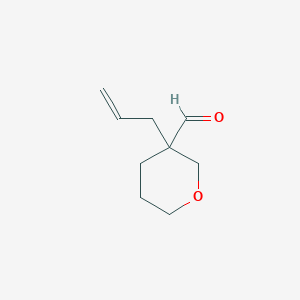
3-(Prop-2-en-1-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C9H14O2 It is a member of the oxane family, characterized by the presence of an oxane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxane derivative with an allyl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 3-(Prop-2-en-1-yl)oxane-3-carboxylic acid.
Reduction: Formation of 3-(Prop-2-en-1-yl)oxane-3-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Prop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The allyl group may also participate in reactions that modify the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methyl-3-(4-methyl-3-pentenyl)oxirane-2-carbaldehyde: Contains an oxirane ring and a different substitution pattern.
Uniqueness
3-(Prop-2-en-1-yl)oxane-3-carbaldehyde is unique due to its specific combination of an oxane ring, an allyl group, and an aldehyde functional group
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-prop-2-enyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(7-10)5-3-6-11-8-9/h2,7H,1,3-6,8H2 |
InChI Key |
ZXCMPDXLCYTNJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


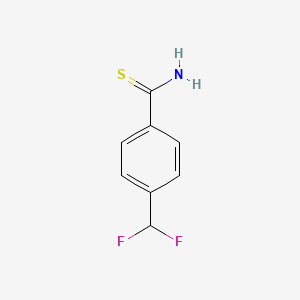
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13288386.png)
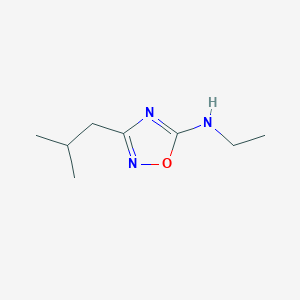
![(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)
![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)

![3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13288411.png)

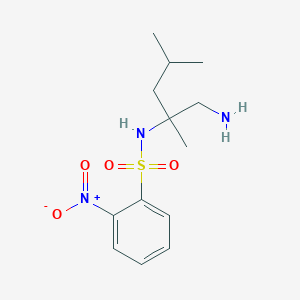
![2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13288420.png)

